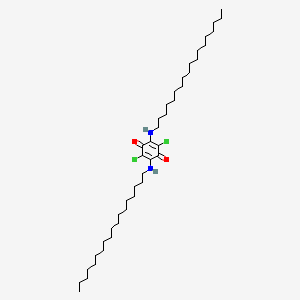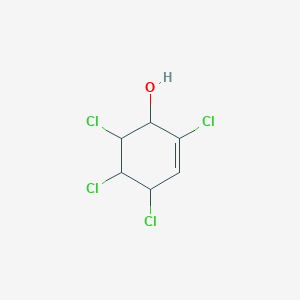
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an ethenyl group and three methyl groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with isobutene followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4,4-trimethylcyclopentene in the presence of a dehydrogenation catalyst such as platinum or palladium. This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the ethenyl group can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethenyl group, using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethenyl group allows for the formation of reactive intermediates that can participate in a range of chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene can be compared with other similar compounds such as:
Cyclopentene: Lacks the ethenyl and methyl groups, making it less reactive in certain chemical reactions.
2,4,4-Trimethylcyclopentene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.
1-Methylcyclopentene: Contains only one methyl group, leading to different chemical properties and uses.
Propiedades
Número CAS |
77628-59-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-ethenyl-2,4,4-trimethylcyclopentene |
InChI |
InChI=1S/C10H16/c1-5-9-7-10(3,4)6-8(9)2/h5H,1,6-7H2,2-4H3 |
Clave InChI |
ZAEFFEFTLHHIGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(C1)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)




![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)




